17-(5-hydroxypentan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol
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Overview
Description
Petromyzonol is a bile alcohol derivative found in sea lampreys (Petromyzon marinus). It plays a crucial role in the chemical communication of these ancient fish, particularly in their reproductive behaviors. Petromyzonol sulfate, a derivative of petromyzonol, is a known lamprey-specific bile acid that acts as a pheromone, guiding adult sea lampreys to spawning streams .
Preparation Methods
Synthetic Routes and Reaction Conditions
Petromyzonol can be synthesized through a series of biochemical reactions involving the liver of sea lampreys. The key enzyme involved in this process is petromyzonol sulfotransferase, which catalyzes the conversion of petromyzonol to petromyzonol sulfate . The reaction conditions typically involve the presence of 3’-phosphoadenylyl sulfate and 5alpha-cholan-3alpha,7alpha,12alpha,24-tetrol .
Industrial Production Methods
Industrial production of petromyzonol is not common due to its specific biological origin and the complexity of its synthesis. research laboratories can isolate and purify petromyzonol from sea lamprey liver extracts using chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Petromyzonol primarily undergoes sulfation reactions, where it is converted to petromyzonol sulfate by the enzyme petromyzonol sulfotransferase . This reaction involves the transfer of a sulfur-containing group to petromyzonol.
Common Reagents and Conditions
The common reagents used in the sulfation reaction include 3’-phosphoadenylyl sulfate and 5alpha-cholan-3alpha,7alpha,12alpha,24-tetrol . The reaction conditions typically involve a pH of 8.0 and a temperature of 22°C .
Major Products
The major product formed from the sulfation of petromyzonol is petromyzonol sulfate, which acts as a pheromone in sea lampreys .
Scientific Research Applications
Petromyzonol and its derivatives have several scientific research applications:
Mechanism of Action
Petromyzonol sulfate exerts its effects by acting as a pheromone in sea lampreys. It binds to specific olfactory receptors in the nasal epithelium of adult sea lampreys, triggering a series of neuroendocrine responses that guide them to spawning streams . The molecular targets involved in this process include olfactory receptors and downstream signaling pathways that mediate reproductive behaviors .
Comparison with Similar Compounds
Petromyzonol is unique among bile alcohol derivatives due to its specific role in sea lamprey chemical communication. Similar compounds include:
Petromyzonamine disulfate: Another bile acid derivative found in sea lampreys, involved in chemical communication.
Petromyzosterol disulfate: A bile acid derivative that also plays a role in sea lamprey pheromone signaling.
3-keto petromyzonol sulfate: A derivative of petromyzonol sulfate that acts as a male sex pheromone in sea lampreys.
Petromyzonol sulfate is unique in its ability to elicit strong electrophysiological responses and influence the behavior of migratory lampreys .
Properties
IUPAC Name |
17-(5-hydroxypentan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O4/c1-14(5-4-10-25)17-6-7-18-22-19(13-21(28)24(17,18)3)23(2)9-8-16(26)11-15(23)12-20(22)27/h14-22,25-28H,4-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSROUVLRAQRBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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